molecular formula C12H8O6 B15488807 3-Carbomethoxy-6-carboxycoumarin CAS No. 6468-71-9

3-Carbomethoxy-6-carboxycoumarin

Cat. No.: B15488807
CAS No.: 6468-71-9
M. Wt: 248.19 g/mol
InChI Key: WKAYHNJDYGQYCQ-UHFFFAOYSA-N
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Description

3-Carbomethoxy-6-carboxycoumarin is a synthetic coumarin derivative of significant interest in organic chemistry and medicinal research. This compound features a multi-functionalized coumarin core, a structure widely recognized as a privileged scaffold in drug discovery due to its diverse biological activities. Coumarin-3-carboxylic acid derivatives serve as key intermediates in the synthesis of more complex molecules for various research applications . Researchers utilize similar 3-carboxy-coumarin structures as building blocks for developing potential anticancer agents. Some derivatives have been designed to target enzymes like Histone Deacetylase 6 (HDAC6), which is overexpressed in certain cancers, including breast cancer . Furthermore, coumarin-3-carboxylic acid derivatives containing specific moieties are explored in agricultural chemistry for their antibacterial activity against plant pathogens . The structural motif of substituted coumarins is also extensively investigated in neuroscience. Certain 6-substituted coumarin-3-carboxylic acids have been identified as modulators of NMDA receptors, which are critical targets for neurological conditions such as neuropathic pain, epilepsy, and depression . The specific substitution pattern on the coumarin ring, including at the 3- and 6-positions, is crucial for determining the compound's biological activity and selectivity . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6468-71-9

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

3-methoxycarbonyl-2-oxochromene-6-carboxylic acid

InChI

InChI=1S/C12H8O6/c1-17-11(15)8-5-7-4-6(10(13)14)2-3-9(7)18-12(8)16/h2-5H,1H3,(H,13,14)

InChI Key

WKAYHNJDYGQYCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-carbomethoxy-6-carboxycoumarin with coumarins bearing substituents at positions 3 and/or 6:

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Weight (g/mol) Key Properties Reference
This compound Carbomethoxy (-COOCH₃) Carboxy (-COOH) 274.21 Dual functional groups; potential solubility trade-offs
3-Acetyl-6-bromocoumarin Acetyl (-COCH₃) Bromo (-Br) 283.12 Used as a precursor for cytotoxic derivatives
6-Methoxy-7-hydroxycoumarin - Methoxy (-OCH₃) at 6, Hydroxy (-OH) at 7 192.17 Pharmacologically active; modulates ADMET parameters
3-Carboxycoumarin (general) Carboxy (-COOH) - ~190 (varies) Synthesized via ZrOCl₂ catalysis (yields: 70–92%)
6-Hydroxycoumarin - Hydroxy (-OH) 162.14 Cytotoxic against PC-3, HCT-116, and A-549 cancer cells

Physicochemical Properties

  • Solubility: The carboxy group in this compound increases water solubility compared to non-polar derivatives like 4-hydroxy-6-methylcoumarin (logP: ~1.5) .
  • Stability : Ester groups (e.g., carbomethoxy) are prone to hydrolysis under alkaline conditions, whereas bromo substituents (e.g., 3-acetyl-6-bromocoumarin) enhance stability against oxidation .

Q & A

Q. What synthetic methodologies are commonly employed for 3-Carbomethoxy-6-carboxycoumarin?

The synthesis typically involves Pechmann condensation , where phenolic derivatives (e.g., resorcinol analogs) react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or Lewis acids). Alternative routes include Knoevenagel condensation of substituted benzaldehydes with Meldrum’s acid, followed by cyclization . Reaction optimization may require adjusting catalyst concentration, temperature, and solvent polarity to enhance yield and purity.

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns.
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxy/methoxy groups.
  • Mass spectrometry (ESI or EI-MS) for molecular ion validation and fragmentation analysis .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.

Q. Which biological assays are suitable for preliminary evaluation of its activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorometric/colorimetric substrates.
  • Cell-based assays : Evaluate antiproliferative effects via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with controls for cytotoxicity (e.g., normal fibroblasts) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Pechmann condensation?

  • Design of Experiments (DoE) : Systematically vary parameters (catalyst type, molar ratios, temperature). For example, replacing H₂SO₄ with FeCl₃ may reduce side reactions.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) or ionic liquids can improve solubility of intermediates.
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time .

Q. How should researchers resolve contradictions in reported enzyme inhibition data?

  • Assay validation : Ensure consistent substrate concentrations, pH, and cofactor availability (e.g., Zn²⁺ for carbonic anhydrase).
  • Compound purity : Verify via HPLC (>95%) to exclude interference from synthetic byproducts.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀) and assess confounding variables (e.g., enzyme isoforms) .

Q. What computational strategies predict structure-activity relationships (SAR) for coumarin derivatives?

  • Molecular docking : Use AutoDock or Schrödinger to model interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket).
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data.
  • MD simulations : Validate binding stability over time (≥100 ns trajectories) .

Q. How to design experiments assessing photophysical properties for applications in sensitizers?

  • UV-Vis spectroscopy : Measure absorbance maxima (λₐᵦₛ) and molar extinction coefficients.
  • Fluorescence quenching : Titrate with electron donors/acceptors to study excited-state behavior.
  • Triplet-state analysis : Use nanosecond transient absorption spectroscopy to evaluate energy transfer efficiency .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for dose-response studies?

  • Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using tools like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise differences).
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How to report conflicting spectral data in publications?

  • Full disclosure : Include raw spectra in supplementary materials and note solvent/equipment variations (e.g., DMSO-d₆ vs. CDCl₃ shifts).
  • Cross-validation : Compare with literature values for analogous coumarins (e.g., 4-methylcoumarin derivatives) .

Q. What frameworks ensure reproducibility in SAR studies?

  • Minimum reporting standards : Document synthetic protocols (e.g., reaction time, purification steps) and assay conditions (e.g., cell passage number).
  • Open data repositories : Share crystallographic data (CCDC) or spectral files (NMR, MS) in public archives .

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